![molecular formula C17H16N2O4 B5797627 4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid, commonly known as Pemetrexed, is a chemotherapy drug that is used to treat various types of cancer. Pemetrexed is a member of the antifolate family of drugs and works by inhibiting the synthesis of DNA and RNA.
Mécanisme D'action
Pemetrexed works by inhibiting several enzymes involved in the synthesis of DNA and RNA, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, Pemetrexed prevents the synthesis of nucleotides, which are essential building blocks of DNA and RNA. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
Pemetrexed has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, induce apoptosis, and inhibit angiogenesis. Pemetrexed also has immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines, which are important for immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pemetrexed in lab experiments is its specificity for cancer cells, which allows for targeted therapy. Pemetrexed also has a relatively low toxicity profile compared to other chemotherapy drugs, making it a safer option for patients. However, Pemetrexed has several limitations, including the development of drug resistance and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of Pemetrexed in cancer treatment. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the use of Pemetrexed in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, the development of more specific and potent antifolate drugs could improve the efficacy of Pemetrexed and other antifolate drugs in cancer treatment.
Conclusion:
Pemetrexed is a chemotherapy drug that has been extensively studied for its efficacy in treating various types of cancer. Its mechanism of action involves the inhibition of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell division and ultimately, cell death. Pemetrexed has several biochemical and physiological effects on the body and has advantages and limitations for lab experiments. There are several future directions for the use of Pemetrexed in cancer treatment, including the development of combination therapies and more specific and potent antifolate drugs.
Méthodes De Synthèse
The synthesis of Pemetrexed involves several steps, including the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)methyl] pyrido [2,3-d] pyrimidine and N-(3-acetylphenyl) glutamic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with trifluoroacetic acid to remove the protecting groups, resulting in the formation of Pemetrexed.
Applications De Recherche Scientifique
Pemetrexed has been extensively studied for its efficacy in treating various types of cancer, including non-small cell lung cancer, mesothelioma, and breast cancer. Several clinical trials have demonstrated the effectiveness of Pemetrexed in combination with other chemotherapy drugs, such as cisplatin and carboplatin. Pemetrexed has also been studied for its potential use in targeted therapy, as it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
4-[[(3-acetylphenyl)carbamoylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)14-3-2-4-15(9-14)19-17(23)18-10-12-5-7-13(8-6-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVLCPCVNABLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Acetylphenyl)carbamoyl]amino}methyl)benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.